molecular formula C13H21NO4 B11778969 (S)-tert-Butyl 2-(acetoxymethyl)-4-methylenepyrrolidine-1-carboxylate

(S)-tert-Butyl 2-(acetoxymethyl)-4-methylenepyrrolidine-1-carboxylate

Cat. No.: B11778969
M. Wt: 255.31 g/mol
InChI Key: QKTPOBNKHQZEHK-NSHDSACASA-N
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Description

(S)-tert-Butyl 2-(acetoxymethyl)-4-methylenepyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, an acetoxymethyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(acetoxymethyl)-4-methylenepyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Methylenepyrrolidine Group: This step involves the addition of a methylene group to the pyrrolidine ring, often through a reaction with a methylene donor under basic conditions.

    Acetoxymethylation: The acetoxymethyl group is introduced via an esterification reaction using acetic anhydride and a suitable alcohol.

    tert-Butyl Ester Formation: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(acetoxymethyl)-4-methylenepyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the methylene group to a methyl group or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can replace the acetoxymethyl group with other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are typically used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(S)-tert-Butyl 2-(acetoxymethyl)-4-methylenepyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and as a building block for polymers.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(acetoxymethyl)-4-methylenepyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The acetoxymethyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The pyrrolidine ring can interact with biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate
  • tert-Butyl 2-(methoxymethyl)-4-methylenepyrrolidine-1-carboxylate
  • tert-Butyl 2-(chloromethyl)-4-methylenepyrrolidine-1-carboxylate

Uniqueness

(S)-tert-Butyl 2-(acetoxymethyl)-4-methylenepyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the acetoxymethyl group allows for versatile chemical modifications, while the methylenepyrrolidine structure provides a rigid framework that can interact with various biological targets.

This compound’s unique structure and reactivity make it a valuable tool in both synthetic chemistry and biological research.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl (2S)-2-(acetyloxymethyl)-4-methylidenepyrrolidine-1-carboxylate

InChI

InChI=1S/C13H21NO4/c1-9-6-11(8-17-10(2)15)14(7-9)12(16)18-13(3,4)5/h11H,1,6-8H2,2-5H3/t11-/m0/s1

InChI Key

QKTPOBNKHQZEHK-NSHDSACASA-N

Isomeric SMILES

CC(=O)OC[C@@H]1CC(=C)CN1C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)OCC1CC(=C)CN1C(=O)OC(C)(C)C

Origin of Product

United States

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